molecular formula C7H8N4O2 B2451940 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1247050-59-4

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No. B2451940
M. Wt: 180.167
InChI Key: WCCXUBKXAFELGY-UHFFFAOYSA-N
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Description

“4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound. Its empirical formula is C6H10ClN3O2 and its molecular weight is 191.62 . It is a derivative of 1,2,4-triazole .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds is a significant part of the research in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids has been established by NMR and MS analysis . These techniques are commonly used in the field of chemistry for the determination of the molecular structure of compounds .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids have been studied extensively. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Various methods of synthesizing 1,2,4-triazole derivatives have been explored, highlighting the chemical versatility of these compounds. For instance, (Yan Shuang-hu, 2014) describes the synthesis of a 1H-1,2,4-triazol derivative through condensation, chlorination, and esterification, with its structure confirmed using IR, NMR, and X-ray diffraction.

  • Structural Characterization : Extensive structural studies have been conducted to better understand these compounds. (O. Şahin et al., 2014) details the characterization of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and a related compound using X-ray diffraction and NMR techniques.

Antioxidant Properties

  • Antioxidant Activity : The antioxidant potential of 1,2,4-triazole derivatives is a key area of investigation. For instance, (Dmitro V. Dovbnya et al., 2022) studied the antioxidant activity of new compounds synthesized from 1,2,4-triazoles, confirming their structure and evaluating their efficacy in vitro.

Applications in Heterocyclic Chemistry

  • Heterocyclic Synthesis : The role of cyano acid hydrazide in heterocyclic chemistry has been explored, showing its utility in synthesizing new 1,2,4-Triazolo[1,5-a]pyridines and isoquinolines (A. Hussein, 1998).

Biological and Chemical Interactions

  • Binding Interactions : Some 1,2,4-triazole derivatives have shown strong binding interactions with biological molecules. (Z. Ming et al., 2009) discusses the synthesis of 3-(1H-1,2,4-triazol-1-yl)butyl benzoates and their interactions with cytochrome P450-dependent sterol 14alpha-demethylase.

Luminescent Properties

  • Luminescent Properties : The study of luminescent properties based on 1,2,4-triazole derivatives has been a significant area of research. (Yumeng Xi et al., 2021) synthesized compounds based on 4-amino-4H-1,2,4-triazole and studied their luminescent properties and crystal structures.

Future Directions

The future directions of research on “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids could involve further exploration of their anticancer properties. The results of previous studies indicate that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCXUBKXAFELGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

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